Octa-1,5-dien-7-yn-3-ol
Description
Structural Significance of the Dien-Yne-Ol Moiety in Complex Molecular Architectures
The dien-yne-ol moiety, the core functional group arrangement in Octa-1,5-dien-7-yn-3-ol, is a key structural element in the design of complex molecules. This arrangement of multiple unsaturated bonds and a reactive hydroxyl group offers a scaffold amenable to a wide array of synthetic transformations. The conjugated diene and the terminal alkyne present distinct sites for reactions such as cycloadditions, transition metal-catalyzed cyclizations, and electrophilic additions. smolecule.com
The strategic placement of these functional groups allows for the construction of polycyclic and stereochemically complex frameworks. For instance, the ene-yne portion of the molecule is a classic precursor for intramolecular cyclizations. Palladium-catalyzed 6-exo-dig cyclizations of similar ene-yne systems are known to produce cyclohexenol (B1201834) derivatives, which serve as foundational structures for various natural products. chemrxiv.orgresearchgate.net The presence of the hydroxyl group not only influences the reactivity and stereoselectivity of these reactions but also provides a handle for further functionalization or for anchoring the molecule to a solid support. The absolute configuration of the alcohol can be essential for the biological activity of the final product, as seen in related natural polyynols. mdpi.com This structural motif is found in a variety of natural products, including terpenes and polyketides, many of which exhibit significant biological properties. beilstein-journals.orgmdpi.com
Contextualization within Modern Synthetic Strategies for Polyunsaturated Systems
The synthesis and manipulation of polyunsaturated systems like this compound are central to modern organic chemistry. Current strategies frequently rely on powerful transition-metal-catalyzed reactions that allow for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
Key synthetic strategies include:
Cross-Coupling Reactions: The Sonogashira coupling, which joins terminal alkynes with vinyl or aryl halides, is a fundamental method for constructing the carbon skeleton of dien-yne compounds. chemrxiv.orgresearchgate.net This reaction, typically catalyzed by palladium and copper complexes, is highly efficient for creating precursors to complex systems. chemrxiv.orgresearchgate.net
Intramolecular Cyclizations: Once the dien-yne backbone is assembled, intramolecular reactions provide a powerful means to build cyclic structures. The Heck reaction, for example, can be used to cyclize bromo-dien-yne systems, leading to the formation of highly substituted cyclohexenol rings. chemrxiv.orgresearchgate.net Gold and rhodium complexes are also widely used to catalyze the cyclization of enediynes and dienynes under mild conditions, often proceeding through different mechanisms to afford diverse aromatic and polycyclic products. rsc.org
Metathesis Reactions: Enyne-metathesis, particularly tandem ring-closing metathesis (TRCM), is another advanced strategy for constructing polycyclic systems from dienyne precursors. beilstein-journals.org This method allows for the sequential formation of multiple rings in a single operational step, offering a highly convergent route to complex cores like the bicyclo[5.8.0]undecane framework found in certain terpenes. beilstein-journals.org
The Acetylene Approach: For the construction of linear polyunsaturated chains, such as those in polyunsaturated fatty acids (PUFAs), a common strategy involves the iterative coupling of smaller propargyl (three-carbon alkyne) units. skemman.is This "acetylene approach" builds a polyyne backbone that can then be stereoselectively hydrogenated to furnish the desired all-cis polyene framework. skemman.isnih.gov
| Reaction Type | Catalyst/Reagents | Application |
|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Formation of the ene-yne carbon skeleton. chemrxiv.orgresearchgate.net |
| Heck Cyclization | Pd(OAc)₂, PPh₃ | Intramolecular cyclization to form cyclohexenol derivatives. chemrxiv.orgresearchgate.net |
| Enyne Metathesis | Grubbs Catalysts (e.g., G-II) | Tandem ring-closing to form polycyclic systems. beilstein-journals.org |
| Gold-Catalyzed Cyclization | Au(I) or Au(III) complexes | Cycloaromatization and benzannulation reactions. mdpi.comrsc.org |
Overview of Current Research Trajectories Involving this compound
Research involving this compound and structurally related compounds is directed toward several key areas. A primary focus is its use as a versatile building block in the total synthesis of natural products. The unique functionality of the dien-yne-ol moiety makes it an ideal starting point for constructing the complex carbon skeletons of bioactive molecules such as terpenes, alkaloids, and polyketides. beilstein-journals.orgmdpi.com
Furthermore, dien-yne systems are central to the development of new synthetic methodologies. Chemists are continuously exploring novel catalysts and reaction conditions to control the outcome of transformations like cycloaromatizations and tandem cyclizations. rsc.org For example, rhodium-catalyzed cycloisomerization of dienyne intermediates has been utilized in a one-pot process to generate complex indane structures, which are scaffolds for pharmacologically active compounds like cannabinoid receptor antagonists. nih.gov
In materials science, related polyunsaturated compounds are investigated as precursors to polymers and resins. smolecule.com The ability of the double and triple bonds to undergo polymerization makes them interesting monomers for creating materials with specific electronic or physical properties. The field continues to expand as new catalytic systems are developed, enabling more efficient and selective syntheses of complex structures from simple, versatile building blocks like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
652999-88-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
octa-1,5-dien-7-yn-3-ol |
InChI |
InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h1,4-6,8-9H,2,7H2 |
InChI Key |
HCSWXTNJMVLCMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=CC#C)O |
Origin of Product |
United States |
Reactivity and Transformations of Octa 1,5 Dien 7 Yn 3 Ol in Catalytic Processes
Cyclization Reactions of Octa-1,5-dien-7-yn-3-ol Derivatives
Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysis is a powerful tool for the construction of carbocyclic and heterocyclic frameworks. In the context of this compound and its derivatives, palladium catalysts can orchestrate cascade cyclizations, leading to the formation of multiple rings in a single synthetic operation. These reactions often proceed with high levels of chemo-, enantio-, and diastereoselectivity.
Intramolecular Heck-type reactions are a cornerstone of palladium-catalyzed cyclizations. In derivatives of this compound, an aryl or vinyl halide can be strategically positioned to undergo oxidative addition to a palladium(0) catalyst. The resulting organopalladium species can then participate in an intramolecular carbopalladation across one of the double or triple bonds, initiating a cyclization cascade.
For instance, a derivative of this compound functionalized with an o-alkynylaryl group can undergo an aminocyclization-Heck-type coupling cascade. nih.gov This process can lead to the formation of complex heterocyclic systems, such as dehydrotryptophan derivatives. nih.gov The reaction mechanism typically involves the formation of a σ-alkylpalladium intermediate after the initial cyclization, which can then undergo further reactions. nih.gov
The regioselectivity of these cyclizations, particularly the competition between 5-exo and 6-endo pathways, can often be controlled by tuning the reactivity of the arylpalladium intermediates. organic-chemistry.orgnih.govbohrium.com Ligand choice and reaction conditions play a crucial role in directing the reaction towards the desired cyclic product. While 5-exo-trig cyclizations are generally favored due to lower steric hindrance, electronic factors can sometimes promote the 6-endo mode. divyarasayan.org
Table 1: Regiocontrol in Palladium-Catalyzed Cyclizations
| Catalyst/Ligand System | Predominant Cyclization Mode | Product Type |
|---|---|---|
| Pd(OAc)₂ / PPh₃ | 5-exo | Fused cyclopentane rings divyarasayan.org |
| Pd(dba)₂ / Xantphos | 6-endo | Oxygen-containing heterocycles organic-chemistry.org |
Achieving high levels of stereocontrol is a critical aspect of modern synthetic chemistry. In palladium-catalyzed cyclizations of dien-yne-ol systems, the stereochemistry of the newly formed chiral centers can be influenced by a variety of factors, including the choice of chiral ligands, the geometry of the substrate, and the reaction conditions. The conformation of the metallacyclic intermediate formed during the carbopalladation step is often key in determining the stereochemical outcome of the reaction.
Gold-Catalyzed Transformations of Propargylic Alcohols and Related Systems
Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. ucl.ac.uk The propargylic alcohol moiety within the this compound framework is a prime target for gold-catalyzed transformations. Gold(I) and gold(III) complexes can activate the alkyne, facilitating a range of reactions including rearrangements and cyclizations.
One of the most common transformations of propargylic alcohols catalyzed by gold is the Meyer-Schuster rearrangement, which leads to the formation of α,β-unsaturated ketones or enones. ucl.ac.uknih.gov This reaction proceeds through the activation of the alkyne by the gold catalyst, followed by a 1,3-hydroxyl shift. The resulting allene intermediate then undergoes tautomerization to the more stable enone. nih.gov
In the context of this compound derivatives, a gold-catalyzed Meyer-Schuster rearrangement could initiate a cascade of reactions. The newly formed enone functionality can act as a Michael acceptor, setting the stage for subsequent intramolecular conjugate additions. Furthermore, gold catalysts can promote tandem 3,3-rearrangements and cyclizations of propargylic esters derived from these alcohols, leading to the formation of chiral oxygen-containing heterocycles. nih.gov
Table 2: Gold-Catalyzed Reactions of Propargylic Alcohols
| Reaction Type | Catalyst | Product |
|---|---|---|
| Meyer-Schuster Rearrangement | PPh₃AuNTf₂ | Enones nih.gov |
| Tandem 3,3-Rearrangement/Cyclization | (S)-L1/Au catalyst | Chiral O-heterocycles nih.gov |
| Hydration | Au catalyst | Ketones ucl.ac.uk |
Other Transition Metal-Catalyzed Cycloadditions and Rearrangements
Beyond palladium and gold, other transition metals such as nickel and rhodium can catalyze a variety of cycloaddition and rearrangement reactions involving the dien-yne-ol framework. These metals can mediate cycloadditions that are thermally forbidden under the Woodward-Hoffmann rules, providing access to unique cyclic systems. pku.edu.cn
For example, nickel-catalyzed [4+4] and rhodium-catalyzed [4+2+2] or [5+2+1] cycloadditions can be employed to construct eight-membered carbocycles, which are found in a number of biologically active natural products. pku.edu.cnnih.gov The development of catalytic systems capable of forming medium-sized rings, such as seven-membered rings, is also an active area of research, with applications in the synthesis of drug-like molecules. researchgate.netnih.gov The pre-organization of reaction components through transition-metal catalysis helps to overcome the inherent entropic penalty associated with the formation of these larger ring systems. nih.gov
Pericyclic Rearrangements Involving the Dien-Yne-Ol Framework
The conjugated diene and the alkyne moieties within the this compound skeleton make it a suitable substrate for pericyclic reactions. These reactions, which proceed through a concerted cyclic transition state, can be used to form new stereocenters with a high degree of control.
The nih.govnih.gov sigmatropic rearrangement, also known as the Cope rearrangement, is a prominent example of a pericyclic reaction that can occur in 1,5-diene systems. msu.edu In a derivative of this compound, a Cope rearrangement could lead to a constitutional isomer with a rearranged carbon skeleton. The stereospecificity of the Cope rearrangement is a key feature, allowing for the transfer of chirality. msu.edu
Another relevant pericyclic reaction is the electrocyclic ring-closing reaction. Under thermal or photochemical conditions, the 1,3-diene system could potentially undergo a 4π-electrocyclization to form a cyclobutene ring. However, the strain associated with the resulting ring system may disfavor this pathway. Conversely, if the dien-yne-ol framework is part of a larger conjugated system, such as a 1,3,5-triene, a 6π-electrocyclization to form a six-membered ring becomes a viable and often favorable process.
Claisen Rearrangements and Analogues
The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org In the context of this compound, the vinyl allyl ether required for a classical Claisen rearrangement is not present. However, related transformations can be envisaged. For instance, the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester under acidic catalysis, could be applied. wikipedia.orglibretexts.org This would transform the hydroxyl group of this compound into a γ,δ-unsaturated ester.
Another relevant variant is the Ireland-Claisen rearrangement, which proceeds through a silyl (B83357) ketene acetal intermediate formed from an allylic ester. libretexts.org This transformation is known for its ability to create new stereocenters with a high degree of control. While direct application to this compound would first require esterification of the hydroxyl group, it represents a potential pathway to introduce functionality and complexity.
Gold(I) catalysts have been shown to facilitate acs.orgacs.org-sigmatropic rearrangements of propargyl vinyl ethers. acs.orgnih.gov Although this compound is not a propargyl vinyl ether, this highlights the potential for metal catalysis to enable sigmatropic rearrangements in related systems.
| Rearrangement Type | Reactant(s) with this compound | Expected Product | Catalyst/Conditions |
| Johnson-Claisen | Orthoester (e.g., triethyl orthoacetate) | γ,δ-unsaturated ester | Weak acid (e.g., propionic acid), heat |
| Ireland-Claisen | (after esterification) | γ,δ-unsaturated carboxylic acid | Strong base (e.g., LDA), silylating agent (e.g., TMSCl) |
Other Sigmatropic Rearrangements
Beyond the Claisen family, other sigmatropic rearrangements could potentially be induced in the this compound framework. For example, acs.orgsmolecule.com-sigmatropic rearrangements of propargylic systems, such as those involving sulfonium ylides, are well-documented. researchgate.net Such a reaction, if applied to a derivative of this compound, could lead to the formation of allenic structures.
The presence of the 1,5-diene motif also brings to mind the Cope rearrangement, a acs.orgacs.org-sigmatropic shift in 1,5-dienes. organic-chemistry.org While the parent compound itself is not a simple 1,5-diene due to the additional alkyne and hydroxyl functionalities, derivatives of this compound might be coaxed into undergoing Cope-type rearrangements under thermal or catalytic conditions.
Chemo- and Regioselective Functionalizations of this compound
The multiple reactive sites within this compound—two carbon-carbon double bonds, one carbon-carbon triple bond, and a hydroxyl group—present both a challenge and an opportunity for selective functionalization. Achieving chemo- and regioselectivity is paramount in harnessing the synthetic potential of this molecule.
Electrophilic and Nucleophilic Additions to Alkene and Alkyne Moieties
The alkene and alkyne moieties in this compound are susceptible to both electrophilic and nucleophilic additions. The regioselectivity of these additions is governed by the electronic properties of the unsaturated systems and the nature of the attacking species.
Electrophilic Additions: Electrophilic addition reactions are characteristic of unsaturated hydrocarbons. libretexts.org The addition of electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) to the double and triple bonds of this compound is anticipated. The relative reactivity of the alkene and alkyne groups towards a given electrophile will determine the initial site of attack. Generally, alkenes are more reactive than alkynes towards common electrophiles. Within the diene system, the terminal double bond may exhibit different reactivity compared to the internal double bond.
Nucleophilic Additions: Nucleophilic additions to the unsaturated framework of this compound are also feasible, particularly with the alkyne moiety. nih.gov The addition of nucleophiles to alkynes can be catalyzed by transition metals, leading to a variety of functionalized products. For instance, the addition of alcohols or amines to the triple bond could be achieved under appropriate catalytic conditions.
| Reaction Type | Reagent | Potential Product(s) |
| Electrophilic Addition | HBr | Bromo-functionalized alkane |
| Electrophilic Addition | Br₂ | Dibromo-functionalized alkane |
| Nucleophilic Addition | R₂NH | Enamine or imine derivative |
| Nucleophilic Addition | ROH | Enol ether or acetal derivative |
Transformations of the Hydroxyl Group in Polyunsaturated Scaffolds
The secondary hydroxyl group in this compound is a key functional handle that can be readily transformed into other functional groups, further expanding the synthetic utility of this polyunsaturated scaffold. nih.gov
Common transformations include oxidation, esterification, and etherification. Oxidation of the secondary alcohol would yield the corresponding ketone, an α,β-unsaturated ketone in this case. A variety of oxidizing agents can be employed for this purpose.
Esterification and etherification serve to protect the hydroxyl group or to introduce new functionalities. For example, conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, would facilitate subsequent nucleophilic substitution reactions.
The development of chemoselective methods for the transformation of hydroxyl groups in the presence of other sensitive functionalities is an active area of research. nih.gov Catalytic approaches, including those utilizing enzymes, offer mild and selective ways to modify hydroxyl groups in complex molecules. acs.org
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | PCC, PDC, or Swern oxidation | Ketone |
| Esterification | Acyl chloride or carboxylic anhydride with a base | Ester |
| Etherification | Alkyl halide with a base (Williamson ether synthesis) | Ether |
| Conversion to Leaving Group | TsCl or MsCl with a base | Tosylate or Mesylate |
Derivatives, Analogues, and Structural Diversification of Octa 1,5 Dien 7 Yn 3 Ol
Design and Synthesis of Octa-1,5-dien-7-yn-3-ol Analogues for Mechanistic Studies
The intricate structure of this compound, featuring multiple reactive sites including a hydroxyl group, two carbon-carbon double bonds, and a terminal alkyne, makes it and its analogues ideal candidates for investigating reaction mechanisms. The design of specific analogues allows for the systematic study of how electronic and steric factors influence the course of chemical transformations.
The synthesis of such enynol analogues often involves stereoselective methods to control the geometry of the double bonds and the stereochemistry of the alcohol. One common approach is the coupling of a suitable vinyl or allyl metallic reagent with an alkynyl aldehyde or ketone. Asymmetric reduction of the resulting ketone or the use of chiral catalysts in the coupling step can afford enantiomerically enriched alcohols. For instance, the enantioselective coupling of alkynes and aldehydes can be achieved using cobalt catalysts with chiral phosphine (B1218219) ligands, yielding a variety of chiral allylic alcohols. nih.gov
Mechanistic investigations involving enynol scaffolds frequently focus on cyclization reactions. These transformations can be initiated by various catalysts, with gold and palladium complexes being particularly prominent. smolecule.com Gold(I) catalysts, for example, are known to act as soft π-acids that can activate the alkyne moiety towards nucleophilic attack by the hydroxyl group, leading to the formation of cyclic ethers. The substitution pattern on the dieneyne backbone of the analogue can significantly influence the regioselectivity and stereoselectivity of the cyclization, providing valuable insights into the transition state geometry.
Table 1: Representative Analogues of this compound for Mechanistic Studies and Their Synthetic Rationale
| Analogue Structure | Key Structural Modification | Synthetic Rationale | Potential Mechanistic Study |
| Silyl-protected alkyne | Terminal alkyne capped with a bulky silyl (B83357) group | To investigate the role of the terminal alkyne proton in cyclization or coupling reactions. | Gold-catalyzed cycloisomerization |
| Varied alkene geometry | Synthesis of E and Z isomers of the dieneyne | To study the influence of alkene stereochemistry on the stereochemical outcome of pericyclic or metal-catalyzed reactions. | Diels-Alder reactions, Enyne metathesis |
| Deuterium-labeled backbone | Introduction of deuterium (B1214612) at specific positions | To probe kinetic isotope effects and elucidate bond-breaking and bond-forming steps in reaction mechanisms. | Palladium-catalyzed oxidative cyclizations |
| Fluorinated derivatives | Incorporation of fluorine atoms at various positions | To study the effect of electronic perturbations on reaction rates and pathways. | Acid-catalyzed rearrangements |
Strategic Applications of this compound as a Key Synthetic Building Block for Complex Molecules
The rich functionality of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including natural products and biologically active compounds. smolecule.com Its multiple unsaturations provide handles for a wide array of chemical transformations, allowing for rapid increases in molecular complexity.
One of the primary applications of enynols like this compound is in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, a metal-catalyzed cycloisomerization can be followed by an intramolecular Diels-Alder reaction or a sigmatropic rearrangement to construct polycyclic systems in a highly efficient manner.
Furthermore, the hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups. For instance, oxidation of the alcohol to a ketone would provide an enone system, which is a versatile intermediate for conjugate additions and other transformations. The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, or Heck couplings, to introduce aryl or vinyl substituents.
Table 2: Strategic Transformations of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Resulting Structural Motif | Potential Application in Complex Molecule Synthesis |
| Enyne Metathesis | Grubbs or Schrock catalyst | Fused or bridged bicyclic systems | Synthesis of polycyclic natural products |
| Pauson-Khand Reaction | Co₂(CO)₈, NMO | Cyclopentenone fused to a cyclic core | Construction of prostanoid and steroid skeletons |
| Oxidative Cyclization | Pd(OAc)₂, O₂ | Tetrahydrofuran or pyran rings with exocyclic alkenes | Synthesis of marine natural products and lignans |
| Nicholas Reaction | Co₂(CO)₈, then Lewis acid | Propargyl cation stabilized by cobalt, allowing for nucleophilic addition | Stereoselective construction of complex acyclic chains |
Development of this compound-Derived Chiral Scaffolds and Ligands
The inherent chirality of this compound makes it an attractive starting material for the synthesis of new chiral ligands for asymmetric catalysis. alfachemic.com Chiral ligands are crucial for the development of enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries. rroij.compharmasalmanac.comhilarispublisher.com
The hydroxyl group and the terminal alkyne of this compound can serve as anchor points for the introduction of coordinating groups, such as phosphines, amines, or oxazolines. The rigid and conformationally defined backbone of the molecule can create a well-defined chiral environment around a metal center, which is essential for effective stereochemical control.
For example, the hydroxyl group could be converted into a phosphinite or phosphite, and the terminal alkyne could be coupled to a phosphine-containing aryl group. The resulting bidentate ligand could then be used to coordinate with transition metals like rhodium, iridium, or palladium to create catalysts for asymmetric hydrogenation, hydroformylation, or allylic alkylation. The modular nature of the synthesis of such ligands allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction.
Table 3: Potential Chiral Ligands Derived from an this compound Scaffold
| Ligand Class | Proposed Synthesis from this compound | Potential Metal for Coordination | Target Asymmetric Reaction |
| Phosphine-Phosphite | 1. Sonogashira coupling with 2-bromophenyl)diphenylphosphine. 2. Reaction of the alcohol with Ph₂PCl. | Rhodium, Iridium | Asymmetric Hydrogenation |
| Amino-Alcohol | 1. Conversion of the alkyne to an amine via hydroamination. 2. Protection/deprotection sequence. | Zinc, Titanium | Asymmetric addition of organometallics to aldehydes |
| Bisoxazoline (BOX) type | 1. Oxidative cleavage of an alkene. 2. Conversion to a dinitrile. 3. Cyclization with a chiral amino alcohol. | Copper, Scandium | Asymmetric Diels-Alder, Mukaiyama Aldol |
| Pyridine-based | 1. Sonogashira coupling with a halopyridine. 2. Functionalization of the alcohol. | Palladium, Ruthenium | Asymmetric Allylic Alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
